molecular formula C12H20N4O2 B1446336 tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1445951-79-0

tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B1446336
CAS RN: 1445951-79-0
M. Wt: 252.31 g/mol
InChI Key: HKBXMGOMJLSNNS-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-b]pyridine . The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the search for biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as imidazole derivatives, are synthesized using glyoxal and ammonia .


Molecular Structure Analysis

The compound likely contains a [1,2,3]triazolo[4,5-b]pyridine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .

Scientific Research Applications

Antibacterial Agents

The structural analogs of this compound have been synthesized and evaluated for their antibacterial activity. For instance, triazolopyrazine derivatives have shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that the tert-butyl triazolopyridine compound could be explored for its potential as an antibacterial agent, possibly leading to the development of new antibiotics.

Anticancer Research

Heterocyclic compounds like triazolothiadiazines, which share a similar core structure with tert-butyl triazolopyridine, have been investigated for their anticancer properties . The ability to manipulate the core structure and substituents could allow for the design of new anticancer drugs based on the tert-butyl triazolopyridine scaffold.

Enzyme Inhibition

Triazolothiadiazine derivatives, which are structurally related to tert-butyl triazolopyridine, have been studied as enzyme inhibitors . They have shown potential in inhibiting enzymes like carbonic anhydrase and cholinesterase, which are targets for treating conditions such as glaucoma and Alzheimer’s disease, respectively.

Antiviral Applications

The triazole ring, a feature in the tert-butyl triazolopyridine compound, is present in many antiviral drugs. Research into similar heterocyclic compounds has revealed their potential in combating viral infections . This compound could be a candidate for developing new antiviral medications.

Analgesic and Anti-inflammatory

Compounds with a triazolothiadiazine core have been reported to possess analgesic and anti-inflammatory activities . By extension, tert-butyl triazolopyridine could be synthesized into derivatives that may serve as pain relievers or anti-inflammatory agents.

Antioxidant Properties

The structural framework of triazolothiadiazines, which is closely related to tert-butyl triazolopyridine, has been associated with antioxidant properties . This opens up possibilities for the compound to be used in oxidative stress-related research and therapies.

Antitubercular Agents

Given the biological activity of nitrogen-containing heterocycles, there is potential for tert-butyl triazolopyridine derivatives to act as antitubercular agents . This could be particularly valuable in the fight against drug-resistant strains of tuberculosis.

properties

IUPAC Name

tert-butyl 1-ethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-5-16-10-6-7-15(8-9(10)13-14-16)11(17)18-12(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBXMGOMJLSNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate

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